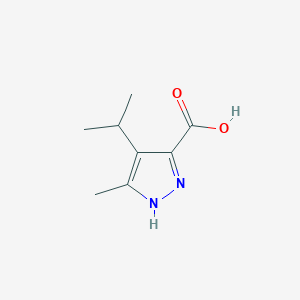

4-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

Description

Overview of Pyrazole (B372694) Carboxylic Acids as Versatile Heterocyclic Scaffolds in Modern Chemical Research

Pyrazole carboxylic acids are a significant class of heterocyclic compounds that serve as crucial building blocks in organic synthesis. mdpi.com Their versatile synthetic applicability and inherent biological activity make them a focal point of modern chemical research. mdpi.com The pyrazole core, being an aromatic heterocycle, possesses a unique combination of a proton-donating (pyrrole-like) and a proton-accepting (pyridine-like) nitrogen atom, which allows for diverse chemical modifications and interactions with biological targets.

The presence of the carboxylic acid group provides a convenient handle for a variety of chemical transformations, including amidation, esterification, and the formation of other acid derivatives. This functional group is pivotal in constructing larger, more complex molecules. A common and well-established method for synthesizing the pyrazole ring itself is the cyclocondensation of β-diketones with hydrazine. nih.gov More contemporary, "one-pot" synthesis methods have been developed, allowing for the efficient construction of pyrazoles from readily available starting materials like (hetero)arenes and carboxylic acids. nih.gov

The broad spectrum of biological activities exhibited by pyrazole carboxylic acid derivatives underscores their importance. These compounds have shown promise as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents. mdpi.comnih.gov This wide range of pharmacological activities has cemented their status as a key scaffold in drug discovery and development. researchgate.net

Table 1: Selected Biological Activities of Pyrazole Carboxylic Acid Derivatives

| Biological Activity | Therapeutic Potential |

|---|---|

| Anticancer | Inhibition of various cancer cell lines. mdpi.comresearchgate.net |

| Antimicrobial | Efficacy against a range of bacteria and fungi. mdpi.com |

| Anti-inflammatory | Potential for treating inflammatory disorders. mdpi.com |

| Antiviral | Activity against various viral pathogens. mdpi.com |

Significance of the 4-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid Moiety in Contemporary Organic Synthesis and Advanced Materials Science Contexts

While extensive research on the specific compound this compound is still emerging, its structural features suggest significant potential in both organic synthesis and materials science. The substituents on the pyrazole ring—an isopropyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid at the 5-position—are expected to impart specific properties and reactivity to the molecule.

In the realm of organic synthesis , this particular substitution pattern offers several advantages. The carboxylic acid group, as previously mentioned, is a versatile functional handle. The isopropyl and methyl groups provide steric bulk and lipophilicity, which can be crucial for modulating the solubility and biological activity of derivative compounds. For instance, in agrochemical research, specific pyrazole carboxamides, such as those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are potent fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDHI). wikipedia.org It is plausible that derivatives of this compound could exhibit similar or novel biological activities.

In the context of advanced materials science , pyrazole derivatives are being explored for their unique photophysical properties. researchgate.net The pyrazole ring can act as a core for fluorescent molecules, with potential applications in organic light-emitting diodes (OLEDs). researchgate.netcpsjournals.cn The electron-donating and -withdrawing nature of the substituents on the pyrazole ring can be tuned to control the emission color and quantum efficiency of the resulting materials. The specific arrangement of the isopropyl and methyl groups in this compound could influence the solid-state packing and intermolecular interactions of its derivatives, which are critical factors in the performance of organic electronic devices. Research into pyrazole-based materials has shown that they can be utilized in the development of materials with high fluorescence quantum yields, making them promising candidates for various optoelectronic applications. researchgate.net

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Agrochemicals | Fungicides, Herbicides | Structural similarity to known active pyrazole carboxamides. wikipedia.org |

| Pharmaceuticals | Drug Intermediates | The pyrazole scaffold is a common feature in many bioactive molecules. researchgate.net |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Pyrazole derivatives can exhibit strong fluorescence. researchgate.netresearchgate.net |

Convergent and Linear Synthesis Strategies for Pyrazole Carboxylic Acids

The construction of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

The choice between these strategies depends on the complexity of the target molecule and the availability of starting materials. For polysubstituted pyrazoles, convergent strategies are often favored to maximize efficiency and yield. chemistnotes.com

The most classic and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This approach builds the heterocyclic core by forming two new carbon-nitrogen bonds. The final substitution pattern of the pyrazole is determined by the structure of the acyclic precursors.

The key to synthesizing this compound via this route lies in the preparation of a suitable 1,3-dicarbonyl precursor. This precursor must contain the required isopropyl and carboxylic acid (or a precursor like an ester) moieties in the correct positions. The reaction involves the condensation of this 1,3-dicarbonyl compound with hydrazine hydrate (or a substituted hydrazine).

Key Precursor Classes for Pyrazole Synthesis:

| Precursor Type | Description | Resulting Pyrazole |

|---|---|---|

| 1,3-Diketones | Condensation with hydrazines is a cornerstone of pyrazole synthesis. The reaction can yield regioisomeric mixtures if the diketone is unsymmetrical. researchgate.net | 1,3,5-Trisubstituted Pyrazoles |

| β-Ketoesters | The reaction with hydrazines often proceeds with good regioselectivity, forming pyrazolones which can be further modified. | 5-Hydroxy/5-Oxo Pyrazoles |

| α,β-Unsaturated Carbonyls | These precursors react with hydrazines to form pyrazolines, which are then oxidized to yield the aromatic pyrazole ring. nih.govmdpi.com | Variably Substituted Pyrazoles |

| Acetylenic Ketones | Direct reaction with hydrazines can form pyrazoles, though control of regioselectivity can be a challenge. mdpi.com | Regioisomeric Pyrazole Mixtures |

For the target compound, a plausible precursor would be an ester of 2-formyl-3-isopropyl-4-methyl-3-oxobutanoic acid. The cyclocondensation with hydrazine would proceed via initial attack at one carbonyl, formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net

An alternative to building the ring from scratch is to modify a simpler, pre-formed pyrazole ring. This strategy relies on direct C-H functionalization, a modern approach that avoids the need for pre-functionalized starting materials. nih.govrsc.org Transition-metal-catalyzed reactions have emerged as powerful tools for creating new C-C and C-heteroatom bonds directly on the pyrazole core. researchgate.netrsc.org

The inherent electronic properties of the pyrazole ring guide its functionalization. The C4 position is generally the most nucleophilic and susceptible to electrophilic aromatic substitution, while the C5 proton is the most acidic, making it a site for deprotonation and subsequent reaction with electrophiles. researchgate.net The N2 nitrogen atom can also act as a directing group in metal-catalyzed C-H activation. researchgate.net

To synthesize this compound using this approach, one might start with a simpler pyrazole, such as 3-methyl-1H-pyrazole-5-carboxylic acid. Subsequent steps would involve the regioselective introduction of the isopropyl group at the C4 position. This could potentially be achieved through Friedel-Crafts type alkylation or transition-metal-catalyzed C-H functionalization, although controlling regioselectivity can be challenging.

Functional Group Interconversion and Post-Cyclization Modifications on the this compound Scaffold

Once the core structure of this compound is assembled, its functional groups can be further modified to produce a variety of derivatives. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

The carboxylic acid group at the C5 position is a versatile handle for chemical modification. Standard organic transformations can be applied to convert it into other functional groups, most commonly esters and amides. researchgate.net

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. researchgate.net Alternatively, the acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol.

Amidation: Amides are frequently synthesized from carboxylic acids to enhance biological activity or modify physicochemical properties. The most common laboratory method involves a two-step process:

Activation of the Carboxylic Acid: The acid is converted into a more reactive species. This is often done by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. tandfonline.comtandfonline.com

Reaction with an Amine: The activated acid derivative is then reacted with a primary or secondary amine to form the amide bond. tandfonline.commdpi.com

The following table summarizes common methods for these derivatizations:

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | R'-OH, H₂SO₄ (cat.), heat | 4-Isopropyl-3-methyl-1H-pyrazole-5-carboxylate ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH, base | N-substituted-4-isopropyl-3-methyl-1H-pyrazole-5-carboxamide |

Introducing additional substituents onto the pyrazole ring of this compound requires careful consideration of the directing effects of the groups already present. The pyrazole ring itself is electron-rich, making it susceptible to electrophilic substitution.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring can serve as a precursor for further cross-coupling reactions or can directly influence biological activity. nih.gov In a pyrazole ring, the C4 position is the most common site for electrophilic halogenation. pharmaguideline.com However, in the target molecule, this position is already occupied by an isopropyl group. Therefore, halogenation would be directed to other available positions, with the precise outcome depending on the reaction conditions and the electronic influence of the existing methyl, isopropyl, and carboxylic acid groups. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this purpose. nih.gov

Nitration: Nitration is a classic electrophilic aromatic substitution used to install a nitro group. The nitro group is a strong electron-withdrawing group and can be a key pharmacophore or an intermediate for the synthesis of amino-pyrazoles. nih.gov The standard conditions for nitration involve a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). researchgate.net The regioselectivity on the substituted pyrazole ring would be determined by the combined directing effects of the substituents. Given that the C4 position is blocked, nitration would likely occur at one of the nitrogen atoms or, under forcing conditions, displace an existing group or occur on a less activated carbon position. nih.govscispace.com

Summary of Potential Regioselective Modifications:

| Reaction | Typical Reagent | Potential Outcome on the Target Scaffold |

|---|---|---|

| Halogenation | N-Halosuccinimide (NCS, NBS) | Halogenation at an N-H position or a less sterically hindered ring position. |

| Nitration | HNO₃ / H₂SO₄ | N-nitration is a common outcome for pyrazoles. nih.gov |

Reaction Mechanism Elucidation and Kinetic Studies in Pyrazole Carboxylic Acid Synthesis

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, controlling regioselectivity, and maximizing yields. The Knorr synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, while synthetically useful, proceeds through a complex mechanistic pathway. researchgate.net

The reaction is generally accepted to begin with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. researchgate.netrsc.org This is followed by the formation of a hydrazone or enehydrazine intermediate. The subsequent steps involve intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, forming a non-aromatic 5-hydroxy-Δ²-pyrazoline intermediate. The final step is a dehydration reaction that results in the formation of the stable aromatic pyrazole ring. researchgate.net

When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack can occur at either of the two different carbonyl groups, potentially leading to a mixture of regioisomers. The final isomer ratio is influenced by several factors, including:

Steric and Electronic Effects: The nature of the substituents on the dicarbonyl compound.

Reaction pH: The acidity or basicity of the medium can influence which carbonyl is more reactive and the stability of the intermediates. rsc.org

Solvent and Temperature: These parameters can affect reaction rates and equilibria between intermediates. rsc.org

Recent kinetic studies, particularly those using transient flow methods, have provided deeper insights into the Knorr pyrazole synthesis. rsc.org These studies have revealed that the reaction can be more complex than the traditionally accepted mechanism, potentially involving unexpected intermediates and autocatalysis, where a product of the reaction accelerates the rate of its own formation. rsc.org These findings are critical for the rational design of industrial-scale syntheses, allowing for precise control over the reaction to ensure high purity and yield of the desired pyrazole isomer.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-propan-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4(2)6-5(3)9-10-7(6)8(11)12/h4H,1-3H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNRPWQQWIXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Isopropyl 3 Methyl 1h Pyrazole 5 Carboxylic Acid

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Analyses

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for probing the molecular structure of 4-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. These methods provide detailed information about the vibrational modes of the molecule's constituent functional groups, offering insights into bonding, structure, and intermolecular interactions.

The vibrational spectrum of this compound is a composite of the characteristic absorption and scattering bands from its pyrazole (B372694) core, carboxylic acid moiety, and alkyl substituents. The assignment of these bands is critical for structural confirmation. tandfonline.comtandfonline.com

The carboxylic acid group presents some of the most distinct features in the vibrational spectrum. Due to strong intermolecular hydrogen bonding, which often leads to the formation of cyclic dimers, the O-H stretching vibration appears as a very broad and intense band in the FT-IR spectrum, typically spanning the 3300–2500 cm⁻¹ region. vscht.cz This broad absorption often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band, generally found around 1710-1705 cm⁻¹. vscht.cz The C-O stretching and O-H in-plane bending vibrations are also characteristic, appearing in the 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹ regions, respectively. A broad O-H out-of-plane bending band is also typically observed near 920 cm⁻¹.

The pyrazole ring contributes several characteristic bands. The N-H stretching vibration is typically observed in the 3200–3100 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyrazole ring are expected above 3000 cm⁻¹. Vibrations corresponding to C=N and C=C stretching within the heterocyclic ring are found in the 1600–1400 cm⁻¹ region. mdpi.com In-plane and out-of-plane ring deformation modes also occur at lower frequencies, providing a fingerprint for the pyrazole core structure.

The alkyl substituents (isopropyl and methyl) show characteristic C-H vibrational modes. Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and isopropyl (CH) groups are expected in the 2975–2870 cm⁻¹ range. Deformation (bending) vibrations for these groups, including scissoring and rocking modes, typically appear in the 1470–1365 cm⁻¹ region.

Interactive Table: Predicted Vibrational Mode Assignments

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3300-2500 | Carboxylic Acid (O-H) | Stretching (H-bonded) | Strong, Very Broad |

| 3200-3100 | Pyrazole (N-H) | Stretching | Medium |

| >3000 | Pyrazole (C-H) | Stretching | Medium-Weak |

| 2975-2870 | Isopropyl, Methyl (C-H) | Asymmetric & Symmetric Stretching | Strong-Medium |

| 1710-1705 | Carboxylic Acid (C=O) | Stretching | Strong |

| 1600-1400 | Pyrazole Ring | C=N, C=C Stretching | Medium |

| 1470-1365 | Isopropyl, Methyl (C-H) | Bending/Deformation | Medium |

| 1440-1395 | Carboxylic Acid (O-H) | In-plane Bending | Medium, Broad |

| 1320-1210 | Carboxylic Acid (C-O) | Stretching | Strong |

| ~920 | Carboxylic Acid (O-H) | Out-of-plane Bending | Medium, Broad |

Vibrational spectroscopy is highly sensitive to the molecular environment and conformation. The most significant intramolecular interaction in this compound is the hydrogen bonding involving the carboxylic acid group and the pyrazole ring nitrogens.

The broadness and significant redshift (shift to lower frequency) of the O-H stretching band are direct evidence of strong intermolecular hydrogen bonding, characteristic of carboxylic acid dimers in the solid state and concentrated solutions. fu-berlin.de Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitrogen atom of the pyrazole ring (N1) can be investigated. Such an interaction would influence the frequencies of the O-H, C=O, and N-H stretching modes.

Conformational isomers, or rotamers, can arise from the rotation around single bonds, such as the C-C bond connecting the isopropyl group to the pyrazole ring. iu.edu.sa While the energy barrier for this rotation is typically low, different stable conformers may exist. FT-IR and FT-Raman spectroscopy, particularly at low temperatures, can sometimes distinguish between these conformers, as they may exhibit slightly different vibrational frequencies for the isopropyl group's bending and rocking modes. Computational studies are often paired with experimental spectra to assign these subtle spectral differences to specific molecular conformations. iu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. By analyzing the chemical shifts, spin-spin coupling, and through-bond or through-space correlations, a definitive assignment of all proton and carbon atoms can be achieved. mdpi.com

The ¹H NMR spectrum provides information on the chemical environment of each proton. The carboxylic acid proton (COOH) is expected to appear as a broad singlet far downfield, typically above 12 ppm, due to deshielding and hydrogen bonding. The pyrazole N-H proton also appears as a broad singlet, often in the 13-14 ppm range for similar structures. nih.gov The isopropyl group will exhibit a characteristic pattern: a septet for the single methine (CH) proton around 3.0-3.5 ppm and a doublet for the six equivalent methyl (CH₃) protons around 1.2-1.4 ppm. openstax.org The methyl group at the C3 position of the pyrazole ring will appear as a singlet, likely in the 2.2-2.5 ppm region.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The carbonyl carbon of the carboxylic acid is the most downfield signal, expected around 160-165 ppm. The pyrazole ring carbons (C3, C4, and C5) will resonate in the aromatic region, typically between 100 and 150 ppm. The carbons of the isopropyl group (methine and methyls) and the C3-methyl group will appear in the upfield aliphatic region.

Spin-spin coupling provides valuable connectivity information. The most prominent coupling is within the isopropyl group, where the methine proton splits the methyl proton signal into a doublet, and the six methyl protons split the methine signal into a septet (following the n+1 rule). pearson.com The coupling constant (J) for this vicinal (three-bond) interaction is typically in the range of 6–8 Hz. openstax.orglibretexts.org Long-range couplings between the isopropyl protons and the C4 carbon, or the C3-methyl protons and the C3/C4 carbons, can also be observed, often in 2D NMR experiments.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Group | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |

| Proton | COOH | >12 | broad s | - |

| Proton | N-H | 13-14 | broad s | - |

| Proton | Isopropyl CH | 3.0-3.5 | septet | 25-30 |

| Proton | Isopropyl CH₃ | 1.2-1.4 | doublet | 20-25 |

| Proton | C3-CH₃ | 2.2-2.5 | singlet | 10-15 |

| Carbon | C=O | - | - | 160-165 |

| Carbon | C3, C4, C5 | - | - | 100-150 |

Advanced 2D NMR techniques are essential for unambiguously assigning the complex structure. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling. A cross-peak between the isopropyl methine septet and the methyl doublet would definitively confirm their connectivity. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of the carbon signals for the C3-methyl group and the isopropyl methine and methyl groups. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). Key expected correlations include:

From the C3-methyl protons to the C3 and C4 carbons of the pyrazole ring.

From the isopropyl methine proton to the C4 carbon, as well as the isopropyl methyl carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations, rather than through-bond coupling. It can provide information on the stereochemistry and conformation by showing which groups are physically close to one another. For example, a ROESY correlation between the C3-methyl protons and the isopropyl methine proton would suggest a particular preferred conformation of the isopropyl group relative to the pyrazole ring. ipb.ptthieme-connect.de

This compound can exist as two different annular tautomers due to the migration of the proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. In solution, this exchange can be rapid on the NMR timescale, resulting in averaged signals. However, in the solid state, this process is often slow or frozen, allowing for the direct observation of the specific tautomer present in the crystal lattice. bohrium.comfu-berlin.de

Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is the ideal technique for studying this phenomenon. researchgate.netfu-berlin.de By comparing the solid-state chemical shifts of the pyrazole ring carbons (C3 and C5) and nitrogens, one can determine which nitrogen is protonated. For instance, the carbon atom adjacent to the NH group will have a different chemical shift than the one adjacent to the sp² nitrogen. This allows for the definitive identification of the dominant tautomer in the crystalline form. researchgate.net

Furthermore, ssNMR is highly sensitive to the local environment and can distinguish between different crystalline forms, or polymorphs. If the compound crystallizes in multiple forms, each polymorph will have a unique crystal packing and may exhibit a distinct ssNMR spectrum, providing crucial information on the solid-state structure and potential polymorphism. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry of this compound serves to confirm its molecular weight and to shed light on its structural composition through the analysis of its fragmentation patterns. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C8H12N2O2, which is 168.18 g/mol .

The fragmentation of pyrazole derivatives is influenced by the nature and position of their substituents. researchgate.net For this compound, the fragmentation is anticipated to be driven by the carboxylic acid, isopropyl, and methyl groups attached to the pyrazole ring.

Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH, mass = 17) or the entire carboxyl group (-COOH, mass = 45). libretexts.org Therefore, significant peaks might be observed at m/z values corresponding to [M-17]+ and [M-45]+. The presence of the isopropyl group may lead to the loss of a propyl radical or propene, while the methyl group can also be lost. The stability of the pyrazole ring often results in its preservation as a charged fragment in the mass spectrum. researchgate.net

A plausible fragmentation pattern could involve the initial loss of the carboxylic acid group, followed by further fragmentation of the isopropyl and methyl substituents from the pyrazole core. The interplay of these fragmentation pathways provides a characteristic mass spectrum that can be used for the identification and structural confirmation of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]+ | 168 | - |

| [M-OH]+ | 151 | OH |

| [M-COOH]+ | 123 | COOH |

| [M-CH3]+ | 153 | CH3 |

| [M-C3H7]+ | 125 | C3H7 |

This table is predictive and based on general fragmentation principles for similar compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While the specific crystal structure of this compound is not detailed in the provided search results, the crystallographic analysis of related pyrazole carboxylic acid derivatives allows for an informed discussion of its likely solid-state and supramolecular characteristics. cambridge.orgresearchgate.net

The crystal packing of pyrazole carboxylic acid derivatives is typically dominated by hydrogen bonding interactions. cambridge.org The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), often leading to the formation of dimeric structures through O-H···O hydrogen bonds. cambridge.org Additionally, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. researchgate.net

In the solid state, it is anticipated that molecules of this compound would form centrosymmetric dimers via hydrogen bonds between their carboxylic acid moieties. These dimers could then be further assembled into more complex three-dimensional networks through weaker intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds involving the isopropyl and methyl groups and the pyrazole ring. cambridge.org

Table 2: Typical Crystallographic Parameters for Pyrazole Carboxylic Acid Derivatives

| Parameter | Typical Value Range | Reference |

| Crystal System | Monoclinic, Orthorhombic | researchgate.netresearchgate.net |

| Space Group | P21/c, C2/c | mdpi.comresearchgate.net |

| O-H···O Hydrogen Bond Distance (Å) | 2.6 - 2.8 | cambridge.org |

| N-H···N Hydrogen Bond Distance (Å) | 2.8 - 3.0 | nih.gov |

| Dihedral angle (pyrazole-carboxyl) (°) | 0 - 20 | researchgate.net |

This table presents typical data from related structures to infer the likely structural characteristics of the title compound.

Theoretical and Computational Investigations of 4 Isopropyl 3 Methyl 1h Pyrazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the molecular structure and electronic properties of heterocyclic compounds. These computational methods provide insights into molecular geometries, conformational preferences, and the distribution of electrons, which collectively govern the molecule's reactivity and physical characteristics. For 4-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, theoretical approaches like Density Functional Theory (DFT) and ab initio methods are employed to model its behavior at the atomic level, offering a detailed picture of its structural and electronic landscape.

Density Functional Theory (DFT) and ab initio calculations are powerful methods for determining the most stable three-dimensional arrangement of atoms in a molecule. dntb.gov.ua These approaches are used to perform geometry optimization, a process that calculates the lowest energy conformation of the molecule, thereby predicting bond lengths, bond angles, and dihedral angles. nih.gov For this compound, these calculations would confirm the planarity of the pyrazole (B372694) ring, a characteristic feature of aromatic systems.

| Parameter | Description | Typical Computational Method | Predicted Outcome for this compound |

| Geometry Optimization | Calculation of the lowest-energy molecular structure. | DFT (e.g., B3LYP/6-311G(d,p)) | A planar pyrazole ring with optimized bond lengths and angles for all substituents. |

| Conformational Analysis | Identification of stable rotamers around single bonds. | Potential Energy Surface (PES) Scan | Determination of the preferred orientations of the isopropyl and carboxylic acid groups to minimize steric strain. |

| Vibrational Frequencies | Calculation of vibrational modes to confirm a true energy minimum. | DFT Frequency Analysis | Absence of imaginary frequencies indicates a stable, optimized geometry. nih.gov |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity), whereas the LUMO's energy relates to the electron affinity and the ability to accept electrons (electrophilicity). The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govjcsp.org.pk A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole derivatives, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO is often localized on the more electron-deficient parts of the molecule, such as the carboxylic acid group. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions and excitation properties of the molecule. nih.gov

| Orbital/Parameter | Description | Significance for Reactivity | Expected Localization in this compound |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability (nucleophilicity). | Primarily on the pyrazole ring and methyl/isopropyl groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability (electrophilicity). | Primarily on the pyrazole ring and the π* orbital of the carboxylic acid group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicator of chemical stability and reactivity. A larger gap implies higher stability. nih.gov | The specific value would require calculation, but it influences the molecule's electronic transitions. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with the classic Lewis structure concept. wikipedia.orgq-chem.com This method is exceptionally useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. researchgate.net

In this compound, NBO analysis can reveal key intramolecular interactions. For example, it can quantify the delocalization of electron density from the nitrogen lone pairs (donors) of the pyrazole ring to the antibonding π* orbital of the carbonyl group in the carboxylic acid substituent (acceptor). These donor-acceptor interactions stabilize the molecule. The magnitude of the stabilization energy (E(2)) calculated in NBO analysis indicates the strength of these interactions. researchgate.net

Furthermore, NBO analysis helps in understanding intermolecular interactions, particularly hydrogen bonding. It can characterize the hydrogen bonds that may form between the N-H of the pyrazole and a nitrogen atom of an adjacent molecule, or involving the carboxylic acid group, which can lead to the formation of dimers in solid or concentrated states. nih.gov

| Interaction Type | Donor NBO | Acceptor NBO | Resulting Effect |

| Intramolecular Delocalization | Lone pair of pyrazole N atoms (LP(N)) | Antibonding orbital of C=O in COOH (π(C=O)) | Increased electronic stability, influence on bond lengths and charge distribution. |

| Hyperconjugation | σ bonds of C-H in methyl/isopropyl groups | Antibonding orbitals of the pyrazole ring (π) | Stabilization of the ring system. |

| Intermolecular H-Bonding | Lone pair of carbonyl oxygen (LP(O)) | Antibonding orbital of pyrazole N-H (σ*(N-H)) | Formation of stable dimers or larger aggregates, influencing physical properties. |

Investigation of Tautomeric Equilibria and Proton Transfer Dynamics in Pyrazole Carboxylic Acids

Tautomerism is a defining characteristic of many heterocyclic systems, including pyrazoles. It involves the migration of a proton, typically between two or more sites within the molecule, leading to distinct structural isomers that can exist in a dynamic equilibrium. Understanding this equilibrium is crucial as different tautomers can exhibit different chemical and physical properties.

For N-unsubstituted pyrazoles, the most common form of tautomerism is annular prototropic tautomerism, where a hydrogen atom shifts between the two adjacent nitrogen atoms of the pyrazole ring. nih.gov This process is often rapid on the NMR timescale, meaning that at room temperature, spectroscopic methods like NMR may only show averaged signals for the atoms involved in the tautomeric exchange. researchgate.net

In the specific case of this compound, the tautomeric equilibrium involves the migration of the proton from N1 to N2, resulting in two distinct tautomers:

Tautomer A: this compound

Tautomer B: 4-Isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid

The proton transfer that facilitates this equilibrium can occur through intramolecular pathways (a direct jump between the nitrogens) or, more commonly, through intermolecular pathways. Intermolecular transfer can be mediated by solvent molecules or through self-association, where molecules form hydrogen-bonded dimers or larger "ribbons," providing a low-energy pathway for the proton to travel from one molecule to the next. nih.govfu-berlin.de Studies on pyrazole-4-carboxylic acid have shown that such hydrogen-bonded ribbons are a key feature of its solid-state structure and proton dynamics. fu-berlin.deresearchgate.net

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents on the pyrazole ring. nih.gov The substituents influence the relative stability of the two tautomers by altering the electron density and acidity of the ring nitrogens.

General rules derived from computational and experimental studies on substituted pyrazoles are as follows:

Electron-donating groups (EDGs) , such as methyl (-CH₃) and isopropyl (-CH(CH₃)₂), tend to stabilize the tautomer where the substituent is at the C3 position (adjacent to the N-H). nih.govmdpi.com

Electron-withdrawing groups (EWGs) , such as carboxylic acid (-COOH), stabilize the tautomer where the substituent is at the C5 position (remote from the N-H). nih.govmdpi.com

Applying these principles to this compound (Tautomer A vs. Tautomer B):

The methyl group at C3 is an EDG and thus favors Tautomer A , where it resides at the 3-position.

The carboxylic acid group at C5 is an EWG and also favors Tautomer A , where it is located at the 5-position.

The isopropyl group is at C4 and does not directly differentiate between the two tautomers as its position relative to the N-H proton is symmetrical in the equilibrium.

Since both the C3-methyl and C5-carboxylic acid substituents electronically favor the same form, it is strongly predicted that Tautomer A (this compound) is the more stable and predominant tautomer in the equilibrium. nih.govmdpi.com In addition to electronic effects, intermolecular hydrogen bonding involving the carboxylic acid group can play a significant role, often reinforcing the preference for a particular tautomer, especially in the solid state. nih.govrsc.org

| Substituent | Position | Electronic Effect | Favored Tautomer | Rationale |

| Methyl | C3 | Electron-Donating (EDG) | Tautomer A | EDGs stabilize the tautomer where they are at the 3-position. nih.gov |

| Isopropyl | C4 | Electron-Donating (EDG) | Neutral | Its position is symmetrical with respect to the N1-N2 tautomerism. |

| Carboxylic Acid | C5 | Electron-Withdrawing (EWG) | Tautomer A | EWGs stabilize the tautomer where they are at the 5-position. nih.gov |

Solvent Effects on Tautomeric Preferences: Continuum and Explicit Solvent Models

The tautomerism of pyrazole compounds is a subject of significant interest in computational chemistry, as the relative stability of tautomers can be influenced by the surrounding environment. For this compound, two primary tautomeric forms are possible due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. The preference for one tautomer over another is sensitive to solvent effects, which can be modeled using continuum and explicit solvent models.

Continuum solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and provides a good first approximation of the solvent's influence on the solute's electronic structure and geometry. The model calculates the electrostatic component of the solvation free energy, which is a key factor in determining tautomeric stability. In a polar solvent, the tautomer with the larger dipole moment is generally stabilized to a greater extent. For this compound, the relative energies of the tautomers in different solvents could be predicted by comparing their calculated free energies of solvation.

Explicit solvent models , on the other hand, involve the inclusion of individual solvent molecules in the computational model. This method provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models would be particularly important in protic solvents like water or methanol, where the carboxylic acid and pyrazole ring can form hydrogen bonds with the solvent molecules. These specific interactions can significantly alter the tautomeric equilibrium. However, this approach is computationally more demanding due to the increased number of atoms in the system.

Hybrid models that combine both explicit and continuum approaches are also utilized. In such models, the first solvation shell is treated explicitly, while the bulk solvent is represented by a continuum. This allows for the accurate modeling of short-range interactions without the prohibitive computational cost of a fully explicit simulation.

Table 1: Theoretical Comparison of Solvent Models for Tautomeric Preference Analysis

| Model Type | Description | Advantages | Disadvantages | Applicability to this compound |

| Continuum (Implicit) | Solvent is treated as a continuous dielectric medium. | Computationally efficient, good for initial screening. | Does not account for specific solute-solvent interactions like hydrogen bonding. | Useful for a preliminary assessment of tautomeric stability in a range of solvents. |

| Explicit | Individual solvent molecules are included in the calculation. | Provides a detailed picture of specific interactions. | Computationally expensive, requires extensive sampling. | Ideal for studying the role of hydrogen bonding with protic solvents on tautomeric equilibrium. |

| Hybrid (Explicit/Implicit) | A few solvent molecules are treated explicitly, and the rest as a continuum. | Balances accuracy and computational cost. | The choice of the number of explicit solvent molecules can be arbitrary. | A practical approach for obtaining accurate predictions of tautomeric preferences in specific solvents. |

Computational Modeling of Proton Transfer Pathways and Activation Energies

The interconversion between the tautomers of this compound occurs via a proton transfer reaction. Computational modeling can be employed to elucidate the pathways of this transfer and to calculate the associated activation energies. Understanding these parameters is crucial for predicting the kinetics of the tautomerization process.

The proton transfer can occur through two primary mechanisms: an intramolecular pathway and a solvent-assisted pathway.

In the intramolecular pathway , the proton migrates directly from one nitrogen atom to the other within the same molecule. This process typically involves a high-energy transition state, and therefore, a significant activation barrier. The geometry of the transition state can be located on the potential energy surface using various computational methods, such as density functional theory (DFT).

In the solvent-assisted pathway , one or more solvent molecules actively participate in the proton transfer. The solvent molecules can act as a bridge, facilitating the proton relay between the two nitrogen atoms. This mechanism often leads to a lower activation energy compared to the intramolecular pathway, especially in protic solvents. Computational modeling of this process requires the inclusion of explicit solvent molecules in the calculation.

The activation energy for the proton transfer can be calculated as the difference in energy between the transition state and the ground state of the reactant tautomer. This value can be used to estimate the rate of the tautomerization reaction using transition state theory.

For this compound, computational studies could predict whether the intramolecular or a solvent-assisted pathway is more favorable in a given solvent. Such studies would provide valuable insights into the dynamics of the tautomerism of this molecule.

Table 2: Hypothetical Activation Energies for Proton Transfer in this compound

| Solvent | Transfer Pathway | Calculated Activation Energy (kcal/mol) | Predicted Rate |

| Gas Phase | Intramolecular | 35.2 | Slow |

| Dichloromethane | Intramolecular | 30.5 | Slow |

| Water | Solvent-Assisted (1 H₂O molecule) | 15.8 | Fast |

| Water | Solvent-Assisted (2 H₂O molecules) | 12.1 | Very Fast |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR Chemical Shifts, PED for Vibrational Spectra)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the characterization and structural elucidation of molecules like this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for the calculation of NMR chemical shifts. researchgate.netrsc.org This method, typically used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. nih.gov For this compound, GIAO calculations could help in the assignment of the NMR signals to specific atoms in the molecule. Furthermore, by calculating the NMR spectra for both tautomers, it would be possible to identify unique spectroscopic signatures for each form, which could then be used to determine the tautomeric ratio in solution.

Vibrational Spectra: The vibrational frequencies and intensities of a molecule can be calculated computationally, providing a theoretical infrared (IR) and Raman spectrum. The Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific internal coordinates (e.g., bond stretching, angle bending). researchgate.net For this compound, this analysis would be valuable for interpreting the experimental IR and Raman spectra and for understanding the vibrational properties of the molecule. For instance, the characteristic stretching frequencies of the carboxylic acid O-H and C=O groups, as well as the vibrations of the pyrazole ring, could be precisely assigned.

These computational spectroscopic methods, when used in concert with experimental measurements, provide a robust framework for the structural and electronic characterization of this compound.

Table 3: Predicted Spectroscopic Data for a Tautomer of this compound

| Spectroscopic Parameter | Atom/Group | Predicted Value | Experimental Correlation |

| ¹³C NMR Chemical Shift (ppm) | C=O (Carboxylic Acid) | 165.4 | Downfield region, characteristic of carbonyl carbons. |

| ¹³C NMR Chemical Shift (ppm) | C3 (Pyrazole Ring) | 148.2 | Aromatic region, influenced by methyl substituent. |

| ¹³C NMR Chemical Shift (ppm) | C4 (Pyrazole Ring) | 110.7 | Aromatic region, influenced by isopropyl substituent. |

| ¹³C NMR Chemical Shift (ppm) | C5 (Pyrazole Ring) | 140.1 | Aromatic region, influenced by carboxylic acid. |

| ¹H NMR Chemical Shift (ppm) | N-H (Pyrazole Ring) | 12.5 | Broad singlet, exchangeable with D₂O. |

| ¹H NMR Chemical Shift (ppm) | C-H (Isopropyl) | 3.1 (septet) | Characteristic splitting pattern for isopropyl group. |

| IR Vibrational Frequency (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 3450 (broad) | Typical for hydrogen-bonded carboxylic acids. |

| IR Vibrational Frequency (cm⁻¹) | C=O Stretch (Carboxylic Acid) | 1710 | Strong absorption, characteristic of carbonyls. |

| IR Vibrational Frequency (cm⁻¹) | C=N Stretch (Pyrazole Ring) | 1580 | Characteristic of pyrazole ring vibrations. |

Note: The values in this table are hypothetical and based on typical ranges for similar functional groups. They serve to illustrate the type of data that can be obtained from computational predictions.

Reactivity and Derivatization Chemistry of 4 Isopropyl 3 Methyl 1h Pyrazole 5 Carboxylic Acid

Systematic Study of Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of a variety of related compounds through well-established chemical reactions.

Esterification Reactions with Diverse Alcohols and Phenols

The conversion of 4-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid to its corresponding esters can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com Various acid catalysts, such as sulfuric acid (H₂SO₄) and tosic acid (TsOH), are frequently employed. masterorganicchemistry.com

Alternative methods for esterification that may proceed under milder conditions are also available. For instance, the use of coupling agents can facilitate the reaction between the carboxylic acid and alcohol. Additionally, the conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol provides another route to the desired ester.

Table 1: Examples of Esterification Reactions This table is generated based on typical esterification reactions and does not represent experimentally verified data for this specific compound.

| Alcohol/Phenol | Reaction Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic), reflux | Methyl 4-isopropyl-3-methyl-1H-pyrazole-5-carboxylate |

| Ethanol | TsOH (catalytic), reflux | Ethyl 4-isopropyl-3-methyl-1H-pyrazole-5-carboxylate |

| Isopropanol | H₂SO₄ (catalytic), reflux | Isopropyl 4-isopropyl-3-methyl-1H-pyrazole-5-carboxylate |

| Phenol | DCC, DMAP, CH₂Cl₂ | Phenyl 4-isopropyl-3-methyl-1H-pyrazole-5-carboxylate |

Amidation Reactions with Primary, Secondary, and Tertiary Amines

The synthesis of amides from this compound can be accomplished by reacting it with primary, secondary, or tertiary amines. Direct condensation of the carboxylic acid and an amine is often challenging and may require high temperatures. ucl.ac.uk More commonly, the carboxylic acid is first activated to a more reactive derivative.

One prevalent method involves the use of coupling agents such as carbodiimides (e.g., DCC, EDC) or other reagents like HATU. ucl.ac.uk These reagents facilitate the formation of an amide bond under milder conditions. Alternatively, the carboxylic acid can be converted to its acid chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. mdpi.com Pyrazole (B372694) carboxylic acid amides have been synthesized and investigated for their biological activities. nih.gov

Table 2: Examples of Amidation Reactions This table is generated based on typical amidation reactions and does not represent experimentally verified data for this specific compound.

| Amine | Reaction Conditions | Product |

|---|---|---|

| Ammonia | SOCl₂, then NH₃ | 4-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide |

| Methylamine | EDC, HOBt, DMF | N-Methyl-4-isopropyl-3-methyl-1H-pyrazole-5-carboxamide |

| Diethylamine | SOCl₂, then Et₂NH | N,N-Diethyl-4-isopropyl-3-methyl-1H-pyrazole-5-carboxamide |

| Aniline | DCC, DMAP, CH₂Cl₂ | N-Phenyl-4-isopropyl-3-methyl-1H-pyrazole-5-carboxamide |

Reduction Pathways of the Carboxylic Acid Moiety to Aldehydes or Alcohols

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid all the way to the corresponding primary alcohol, (4-isopropyl-3-methyl-1H-pyrazol-5-yl)methanol. mdma.chlibretexts.org This reaction generally proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced. libretexts.org

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. mdma.ch It often requires the use of less reactive hydride reagents or a two-step process. One common strategy involves first converting the carboxylic acid to a derivative such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures. libretexts.org Another approach is the catalytic hydrogenation of an activated form of the carboxylic acid. mdma.chlibretexts.org

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring. The electron density distribution in the pyrazole ring makes it susceptible to both electrophilic and nucleophilic attack.

Investigation of Substitution Reactions at Ring Positions (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution is a key reaction for functionalizing the pyrazole ring. youtube.comlibretexts.org The position of substitution is directed by the existing substituents. In this compound, the electron-donating alkyl groups (isopropyl and methyl) and the electron-withdrawing carboxylic acid group will influence the regioselectivity of the reaction. Typically, electrophilic attack occurs at the C4 position of the pyrazole ring; however, since this position is already substituted, substitution would be directed to other available positions, influenced by the electronic effects of the existing groups.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring can be achieved using various halogenating agents. masterorganicchemistry.com Lewis acid catalysts such as FeCl₃ or AlCl₃ are often employed to activate the halogen. masterorganicchemistry.com

Nitration: Nitration of the pyrazole ring is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com This reaction is often reversible. youtube.commasterorganicchemistry.com

Reactivity Profile of the N-H Proton on the Pyrazole Ring

The pyrazole ring contains an acidic N-H proton. nih.gov This proton can be removed by a base to form a pyrazolate anion. The acidity of this proton is influenced by the substituents on the ring; electron-withdrawing groups tend to increase the acidity. nih.gov The resulting anion is a potent nucleophile and can react with various electrophiles, leading to N-alkylation, N-acylation, or other N-functionalization reactions. The presence of two nitrogen atoms in the pyrazole ring also leads to the possibility of annular tautomerism, where the N-H proton can reside on either nitrogen atom. nih.govmdpi.com

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety

The bifunctional nature of this compound, possessing both a reactive pyrazole ring and a versatile carboxylic acid group, makes it a valuable synthon for the construction of more complex, fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry and materials science. chim.itnih.gov The synthesis of such systems often involves leveraging the nucleophilic character of the pyrazole nitrogens and the electrophilic potential of the activated carboxylic acid moiety to build new rings.

Annulation, the process of building a new ring onto an existing one, is a primary strategy for synthesizing fused pyrazole derivatives. Pyrazole-containing compounds can undergo cyclization and cycloaddition reactions with various bielectrophiles to construct an array of fused systems. beilstein-journals.org For this compound, the carboxylic acid group can be converted into a more reactive intermediate, such as an acid chloride or ester, to facilitate condensation reactions.

For instance, reacting the pyrazole synthon with compounds containing two electrophilic centers can lead to the formation of six-membered rings fused to the pyrazole core, resulting in structures like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. chim.itbeilstein-journals.org While 5-aminopyrazoles are commonly used precursors for these reactions, the carboxylic acid function offers an alternative handle for cyclization. beilstein-journals.org For example, condensation with a β-diketone derivative could initiate a sequence leading to a fused pyridinone ring. Another established approach is the use of aza-Diels–Alder reactions to form pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

The table below summarizes common strategies for synthesizing fused pyrazole systems, which are adaptable for derivatives of this compound.

| Reaction Type | Reactant Partner (Example) | Fused System Formed (Example) | Reference |

| Condensation | β-Diketones / β-Ketoesters | Pyrazolo[1,5-a]pyrimidine | beilstein-journals.org |

| Condensation | Methylene active nitriles | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| Aza-Diels-Alder | Arylaldehydes & Cyclic Ketones | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| Cyclocondensation | Hydrazine | Pyrazolo[3,4-c]pyrazole | nih.gov |

Bridgehead nitrogen heterocycles are polycyclic structures where a nitrogen atom is located at the junction of two or more rings, a privileged scaffold in synthetic and medicinal chemistry. rsc.org The synthesis of these complex architectures from a pyrazole precursor like this compound requires multistep strategies designed to form a new ring that shares the pyrazole's nitrogen atom.

One conceptual approach involves intramolecular cyclization. This can be achieved by first functionalizing the N1 position of the pyrazole ring with a side chain containing an electrophilic center. Subsequently, this electrophilic center can react with a nucleophile generated from the C5-carboxylic acid group (e.g., an amide or a related functional group). This sequence would create a bicyclic system with a nitrogen atom at the bridgehead. Transition metal-catalyzed C-H activation has emerged as a powerful tool for constructing such systems in an atom-economical manner. rsc.org Reactions such as 1,3-dipolar cycloadditions and cascade reactions are also prominent methods for accessing these complex scaffolds. rsc.org For example, the synthesis of pyrazolo[3',4':4,5]thiazolo[3,2-a]pyrimidines represents a class of bridgehead nitrogen systems derived from pyrazole precursors. researchgate.net

Design and Synthesis of Metal-Organic Ligands and Coordination Complexes Derived from this compound

The combination of a pyrazole ring and a carboxylic acid group within the same molecule creates a highly effective chelating ligand for coordinating with metal ions. researchgate.net The pyrazole moiety provides nitrogen donor atoms, while the carboxylate group offers oxygen donors, allowing for diverse coordination modes and the construction of various metal-organic architectures, from simple mononuclear complexes to intricate coordination polymers. acs.orgrsc.org

Pyrazole-based ligands are well-established in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions, resulting in varied coordination geometries and nuclearities. researchgate.net The 4-isopropyl-3-methyl-1H-pyrazole-5-carboxylate anion can act as a versatile ligand, coordinating to metal centers in several ways. The pyrazole ring contains a pyridine-type nitrogen atom that is a potent metal binder, while the adjacent N-H group can be deprotonated to form a pyrazolate anion, which can act as a bridge between two metal centers. acs.org The carboxylate group can also coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. researchgate.net This versatility allows for fine-tuning the structure and properties of the resulting metal complexes.

The coordination of the ligand to a metal ion, such as copper(II), can lead to complexes with different nuclearities, including mononuclear, dinuclear, or polynuclear species, depending on the reaction conditions and the basicity of the carboxylate. acs.org

The table below outlines the principal coordination modes observed for pyrazole-carboxylate ligands.

| Coordination Site(s) | Mode | Description |

| Pyrazole N2 | Monodentate | The pyridine-type nitrogen atom binds to a single metal center. |

| Carboxylate O,O' | Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. |

| Carboxylate O | Monodentate | A single oxygen atom from the carboxylate group binds to a metal center. |

| Pyrazole N1,N2 (as pyrazolate) | Bidentate Bridging | After deprotonation, the two adjacent nitrogen atoms bridge two different metal centers. |

| Carboxylate O,O' | Bidentate Bridging | The two oxygen atoms of the carboxylate group bridge two different metal centers. |

| Pyrazole N2 and Carboxylate O | Bidentate Chelating | The pyridine-type nitrogen and one oxygen from the carboxylate bind to the same metal center. |

The ability of the 4-isopropyl-3-methyl-1H-pyrazole-5-carboxylate ligand to bridge metal centers is key to the synthesis of polynuclear and supramolecular structures. researchgate.net The pyrazolate anion is a particularly effective bridging synthon, capable of linking metal ions to form dinuclear, trinuclear, or even larger clusters. acs.orgresearchgate.net For example, reactions of pyrazole and copper(II) carboxylates are known to form triangular trinuclear cores with the formula [Cu₃(μ₃-OH)(μ-pz)₃]²⁺. acs.org

By connecting these polynuclear secondary building units (SBUs), it is possible to construct extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. acs.orgrsc.org The final architecture is influenced by factors such as the coordination geometry of the metal ion and the specific reaction conditions. mdpi.com For instance, a related ligand, 3-methyl-1H-pyrazole-4-carboxylic acid, has been used to synthesize both a mononuclear cobalt(II) complex and a 3D coordination polymer with trinuclear cadmium(II) clusters. rsc.org These extended networks are often stabilized by supramolecular interactions, such as hydrogen bonding and π–π stacking, which play a crucial role in the self-assembly process and the final crystal packing. mdpi.com

Based on a comprehensive search of available scientific literature, the creation of a detailed article on the supramolecular chemistry and crystal engineering of This compound as per the requested outline is not possible at this time.

The primary reason is the absence of published crystallographic data for this specific compound. The detailed analysis required for the specified topics is entirely contingent upon the availability of an experimentally determined crystal structure. Without this foundational data, any discussion of intermolecular interactions, hydrogen bonding networks, crystal packing, and polymorphism would be purely speculative and would not meet the required standards of scientific accuracy.

A breakdown of the informational requirements for each requested section highlights the necessity of crystallographic data:

Supramolecular Chemistry and Crystal Engineering of 4 Isopropyl 3 Methyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Polymorphism:The study of polymorphism, by definition, requires the identification and characterization of multiple crystalline forms of a compound, information which is not available.

Searches for this compound and its derivatives have yielded information on related pyrazole (B372694) structures. However, per the instructions to focus solely on "4-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid," extrapolating from these different molecules would be inappropriate and scientifically unsound.

Therefore, until the crystal structure of this compound is determined and published in scientific literature, it is not feasible to generate the requested article.

Advanced Research Applications and Future Directions in Chemical Sciences for 4 Isopropyl 3 Methyl 1h Pyrazole 5 Carboxylic Acid

Role as a Key Synthetic Intermediate for Novel Organic Compounds with Tailored Architectures

Currently, there is a lack of specific documented evidence detailing the use of 4-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid as a key intermediate in the synthesis of novel organic compounds with highly tailored structures. While its structure suggests potential as a versatile building block, specific examples of its application in creating complex molecules for pharmaceuticals, agrochemicals, or other fine chemicals are not available in the reviewed literature.

Applications in Advanced Materials Science

No specific studies have been identified that utilize this compound as a monomer or building block for the synthesis of functional polymers or oligomers. The potential for this compound to be incorporated into polymer chains to impart specific thermal, optical, or electronic properties has not yet been explored in the available literature.

There is no available research describing the incorporation of this compound into supramolecular assemblies. Its potential to form specific, functional materials through non-covalent interactions like hydrogen bonding or metal coordination has not been documented.

Exploration of Catalytic Properties or Ligand Scaffolds for Homogeneous and Heterogeneous Catalysis

An investigation into the catalytic properties of this compound, either as a catalyst itself or as a ligand scaffold for metal-based catalysts, has not been reported in the scientific literature. While the pyrazole (B372694) core is a common motif in catalyst design, research specific to this substituted derivative is absent.

Integration into Hybrid Materials and Nanostructures for Emerging Technologies

Information regarding the integration of this compound into hybrid materials or nanostructures is not available. There are no published studies on its use in the development of organic-inorganic hybrids, functionalized nanoparticles, or other advanced nanostructures for emerging technological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives?

- Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl substituents. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives can react with arylboronic acids in degassed DMF/water mixtures under basic conditions (e.g., K₃PO₄) to yield target compounds . Purification typically involves column chromatography. Alternative routes include condensation reactions with hydrazine derivatives, as seen in the synthesis of pyrazole carbothioamides .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Answer: Characterization relies on:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., isopropyl and methyl groups at positions 3 and 4).

- Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₁₃N₃O₂, calculated 183.10 g/mol) .

- Infrared (IR) spectroscopy: Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3100 cm⁻¹ (N-H stretch) .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer: Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carboxylic acid derivatives are prone to decarboxylation under humid conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at position 3 or 5) influence the biological activity of this compound?

- Answer: Substitutions at position 5 (e.g., nitro or amino groups) enhance antibacterial activity by increasing electron-withdrawing effects, improving interactions with bacterial enzymes. For instance, 4-nitro derivatives exhibit MIC values <10 µg/mL against Staphylococcus aureus . Conversely, bulky substituents (e.g., isopropyl) at position 3 may reduce solubility but improve membrane permeability .

Q. What computational strategies are used to predict the binding affinity of this compound to biological targets?

- Answer: Molecular docking studies (e.g., AutoDock Vina) can model interactions with enzymes like fatty acid synthase. Key parameters include:

- Binding energy: ≤-7.0 kcal/mol indicates strong affinity.

- Hydrogen bonding: Carboxylic acid groups often interact with active-site residues (e.g., Arg/Lys).

- Hydrophobic pockets: Isopropyl and methyl groups fit into nonpolar regions .

Q. How can contradictory data on bioactivity (e.g., varying IC₅₀ values) be resolved?

- Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent). Mitigation strategies:

- Standardize protocols: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%).

- Dose-response curves: Validate with triplicate experiments and statistical analysis (p<0.05) .

Q. What advanced spectroscopic techniques are suitable for analyzing degradation products?

- Answer:

- LC-MS/MS: Identifies decarboxylated or oxidized metabolites.

- X-ray crystallography: Resolves structural changes in degradation byproducts.

- TGA-DSC: Assesses thermal stability under controlled atmospheres .

Methodological Considerations

Q. How can reaction yields be optimized for large-scale synthesis?

- Answer:

- Catalyst loading: 5 mol% Pd(PPh₃)₄ improves cross-coupling efficiency .

- Solvent choice: Replace DMF with THF/water mixtures to simplify purification.

- Microwave-assisted synthesis: Reduces reaction time from 24h to 2h .

Q. What are the limitations of using this compound in in vivo studies?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.